1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride
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Overview
Description
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride is a complex organic compound that features a piperazine ring and a boron-containing dioxaborolane group
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are often used in organic synthesis, particularly in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action involves its interaction with a palladium catalyst to form pinacol benzyl boronate . This is a part of the Suzuki–Miyaura cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . The reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key biochemical pathway affected by this compound. This reaction is widely used in organic chemistry to form carbon-carbon bonds . The downstream effects include the formation of new organic compounds, which can be used in various applications, including drug synthesis.
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of various organic compounds, including potential drug molecules.
Action Environment
Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes.
Biochemical Analysis
Biochemical Properties
3-Piperazinylphenylboronic acid, pinacol ester hydrochloride plays a crucial role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool for studying enzyme mechanisms and protein functions. It interacts with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator, affecting the enzyme’s activity and stability .
Cellular Effects
The effects of 3-Piperazinylphenylboronic acid, pinacol ester hydrochloride on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Piperazinylphenylboronic acid, pinacol ester hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues, leading to changes in enzyme activity. This compound can also modulate gene expression by binding to DNA or RNA, affecting the transcription and translation processes. These interactions result in altered cellular functions and metabolic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Piperazinylphenylboronic acid, pinacol ester hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over time due to degradation or interaction with other molecules. Long-term exposure to this compound can lead to changes in cellular functions, including altered gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of 3-Piperazinylphenylboronic acid, pinacol ester hydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and altered metabolic activities. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels .
Metabolic Pathways
3-Piperazinylphenylboronic acid, pinacol ester hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. It has been shown to interact with key metabolic enzymes, influencing their activity and stability, thereby affecting overall metabolic processes .
Transport and Distribution
Within cells and tissues, 3-Piperazinylphenylboronic acid, pinacol ester hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The compound’s distribution within cells can impact its effectiveness in modulating cellular functions and metabolic activities .
Subcellular Localization
The subcellular localization of 3-Piperazinylphenylboronic acid, pinacol ester hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can influence its interactions with biomolecules and its overall impact on cellular functions and metabolic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride typically involves the following steps:
Formation of the dioxaborolane group: This is achieved by reacting pinacol with boron trihalides or boronic acids under controlled conditions.
Coupling with piperazine: The dioxaborolane derivative is then coupled with piperazine using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boron-containing group can be oxidized to form boronic acids.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Substitution: Various substituted piperazine derivatives.
Coupling Reactions: Complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-Nitrophenyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate
Uniqueness
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride is unique due to its combination of a piperazine ring and a boron-containing dioxaborolane group, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2.ClH/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(12-13)19-10-8-18-9-11-19;/h5-7,12,18H,8-11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFNUEMBHFFYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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